
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione
Description
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione is a nitrogen-rich heterocyclic compound characterized by a triazine core fused with a dione moiety and an aminomethyl substituent at the 6-position. This structure confers unique physicochemical properties, such as high polarity and hydrogen-bonding capacity, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C4H6N4O2 |
---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
6-(aminomethyl)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C4H6N4O2/c5-1-2-6-3(9)8-4(10)7-2/h1,5H2,(H2,6,7,8,9,10) |
InChI Key |
DISSJNGVPLEDJJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=O)NC(=O)N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom. The reaction is typically carried out in an aqueous or alcoholic medium at a temperature range of 0-50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and catalysts may be used to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 6-(aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione and related triazine derivatives:
Key Comparisons :
Bioactivity and Applications: 6-Azauracil and its derivatives exhibit broad-spectrum antimicrobial and antiviral properties, attributed to their ability to disrupt nucleotide metabolism . In contrast, Ametryn and Hexazinon are herbicidal triazines, acting as photosynthesis inhibitors in plants . The aminomethyl group in the target compound may enhance solubility or target specificity compared to 6-azauracil, though experimental validation is required. 6-Hydroxy-triazine-diones (e.g., compound 11q) demonstrate potent DAAO inhibition (IC₅₀ ~ 0.1 µM), suggesting utility in treating schizophrenia or neurodegenerative disorders . The aminomethyl substituent could similarly modulate enzyme interactions but may alter pharmacokinetics.
Structural Influences: Substituent Effects: The 6-position substituent critically determines activity. For example, aryl groups (e.g., 6-(4-chlorophenyl)) enhance antimicrobial activity by promoting hydrophobic interactions with bacterial targets . Hydrophilic groups (e.g., hydroxy or aminomethyl) may favor solubility and central nervous system penetration . Toxicity: While 6-azauracil derivatives are generally safe for therapeutic use, alkylamino-substituted triazines like Hexazinon exhibit environmental persistence and neurotoxicity, leading to regulatory bans .
Synthetic Versatility: The aminomethyl group in the target compound offers a reactive site for further functionalization (e.g., conjugation with bioactive moieties), similar to the pyrazole- and coumarin-modified triazines in .
Biological Activity
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride is a compound that belongs to the triazine class of chemicals. Its unique structural features make it a subject of interest in various biological applications, particularly in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound through a review of existing literature and research findings.
The compound is characterized by the following properties:
Property | Value |
---|---|
IUPAC Name | 6-(aminomethyl)-1H-1,3,5-triazine-2,4-dione; hydrochloride |
Molecular Formula | C₄H₆N₄O₂·ClH |
Molecular Weight | 162.56 g/mol |
CAS Number | 2060044-61-1 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound can inhibit or modulate enzymes involved in metabolic pathways.
- DNA/RNA Interaction : It may affect nucleic acid processes such as replication and transcription.
- Receptor Modulation : The compound has the potential to influence cellular receptor activity and associated signaling pathways.
Anticancer Activity
The anticancer potential of triazine derivatives has been documented extensively. For example:
- In vitro studies have demonstrated that certain triazine compounds can induce apoptosis in cancer cell lines.
- Case Study : A related study on 6-hydroxy-1,2,4-triazine derivatives showed IC50 values in the nanomolar range against D-amino acid oxidase (DAAO), indicating strong inhibitory effects which could translate into anticancer activity .
Research Findings
Recent studies have focused on synthesizing derivatives of triazines to enhance their biological activities. Notably:
- A series of 6-hydroxy derivatives were synthesized and tested for DAAO inhibition with promising results.
- The pharmacophore exhibited metabolic resistance and enhanced oral bioavailability in animal models .
Comparative Analysis
To understand the uniqueness of this compound compared to other triazine compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.